molecular formula C20H20N4O B15041478 N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide

N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide

Cat. No.: B15041478
M. Wt: 332.4 g/mol
InChI Key: RAJTWEMOOOCTGR-FYJGNVAPSA-N
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Description

N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or pyridine to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine compounds, and substituted phenyl derivatives.

Scientific Research Applications

N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to specific targets, while the quinoline moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylene}-2-pyrazinecarbohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylene}-2-phenylquinoxaline

Uniqueness

N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide stands out due to its unique combination of a dimethylamino group, a quinoline moiety, and a carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C20H20N4O/c1-14-12-18(17-6-4-5-7-19(17)22-14)20(25)23-21-13-15-8-10-16(11-9-15)24(2)3/h4-13H,1-3H3,(H,23,25)/b21-13+

InChI Key

RAJTWEMOOOCTGR-FYJGNVAPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)N(C)C

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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